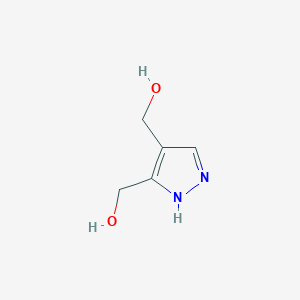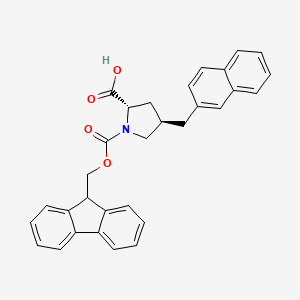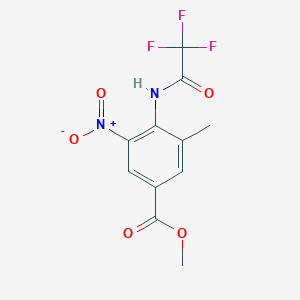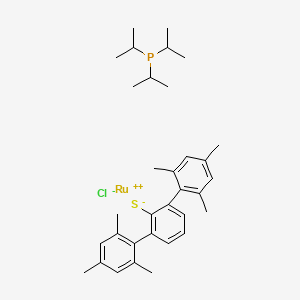
Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate is an organoborane compound known for its unique molecular structure and versatility in chemical research and development . This compound is utilized in various advanced research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate typically involves the reaction of 1-methylcyclohexene with boron trifluoride etherate, followed by the addition of potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .
Applications De Recherche Scientifique
Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate is widely used in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug discovery.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction facilitates the formation of new chemical bonds, enabling the synthesis of complex molecules. The pathways involved include nucleophilic substitution and electrophilic addition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 2-(1-methylcyclohexene-1-yl)propyltrifluoroborate
- Potassium 2-(1-methylcyclohexene-1-ene-3-yl)propyltrifluoroborate
- Potassium 2-(1-methylcyclohexene-1-ene-5-yl)propyltrifluoroborate
Uniqueness
Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate is unique due to its specific molecular structure, which imparts distinct reactivity and stability. This uniqueness makes it a valuable tool in advanced chemical research and industrial applications .
Propriétés
IUPAC Name |
potassium;trifluoro-[2-(4-methylcyclohex-3-en-1-yl)propyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF3.K/c1-8-3-5-10(6-4-8)9(2)7-11(12,13)14;/h3,9-10H,4-7H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABOSQUHKWTMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(C)C1CCC(=CC1)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B8133460.png)



